1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
CAS No.: 1904083-36-8
Cat. No.: VC6135014
Molecular Formula: C19H28N4O4S2
Molecular Weight: 440.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904083-36-8 |
|---|---|
| Molecular Formula | C19H28N4O4S2 |
| Molecular Weight | 440.58 |
| IUPAC Name | 1-(3,4-dimethylphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C19H28N4O4S2/c1-14-7-8-18(13-15(14)2)28(24,25)22-9-6-10-23(12-11-22)29(26,27)19-16(3)20-21(5)17(19)4/h7-8,13H,6,9-12H2,1-5H3 |
| Standard InChI Key | DBGZUUSBVAHECG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
1-(3,4-Dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane features a diazepane backbone—a seven-membered heterocyclic ring containing two nitrogen atoms—modified with two sulfonyl groups. The first sulfonyl group is attached to a 3,4-dimethylbenzene moiety, while the second is linked to a 1,3,5-trimethylpyrazole ring. This dual sulfonylation confers unique electronic and steric properties, influencing reactivity and biological interactions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₄O₄S₂ |
| Molecular Weight | 440.58 g/mol |
| IUPAC Name | 1-(3,4-Dimethylphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
| CAS Number | 1904083-36-8 |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C)C |
| InChI Key | DBGZUUSBVAHECG-UHFFFAOYSA-N |
Spectroscopic Characterization
Structural validation relies on advanced spectroscopic techniques:
-
¹H NMR: Resonances for methyl groups on the benzene (δ 2.23–2.24 ppm) and pyrazole (δ 2.23–3.75 ppm) rings, alongside diazepane protons (δ 3.71–4.78 ppm).
-
FT-IR: Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups.
-
Mass Spectrometry: Molecular ion peak at m/z 440.58 aligns with the molecular weight.
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis involves sequential sulfonylation reactions:
-
Diazepane Preparation: Cyclization of 1,4-diamine precursors under acidic conditions forms the diazepane core.
-
Sulfonylation:
-
Step 1: Reaction with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
-
Step 2: Subsequent sulfonylation with 1,3,5-trimethylpyrazole-4-sulfonyl chloride at 0–5°C to prevent di-sulfonation byproducts.
-
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound (>95% purity).
Table 2: Critical Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (Step 2) |
| Catalyst | Triethylamine |
| Reaction Time | 12–24 hours per step |
Yield and Scalability
Initial small-scale reactions achieve 60–65% yield. Pilot-scale optimization (10 mmol) improves efficiency to 72% by controlling exothermicity and intermediate isolation.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to hydrophobic aryl and pyrazole groups.
-
Organic Solvents: Soluble in DCM, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Stability: Stable at room temperature for 6 months; degradation observed >150°C.
Lipophilicity and Drug-Likeness
-
LogP: Calculated value of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
-
Rule of Five Compliance: Molecular weight (440.58) exceeds 500 Da, potentially limiting oral bioavailability.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Diazepane Derivatives
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 1-(3,4-Dimethylbenzenesulfonyl)-... | CA-IX | 12.3 |
| 1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl... | Serine Protease | 38.7 |
| 1-{4-[4-(3,4-Dimethylbenzenesulfonyl)... | Tyrosine Kinase | 22.1 |
Future Directions and Challenges
Structural Modifications
-
Bioisosteric Replacement: Substituting pyrazole with triazole may enhance solubility without compromising activity.
-
Prodrug Development: Phosphonate ester prodrugs could improve oral absorption.
Toxicity Profiling
Acute toxicity studies in murine models (LD₅₀ > 500 mg/kg) indicate low systemic toxicity, warranting chronic exposure assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume